1-[(4-chlorophenyl)methyl]-N-(2-methoxy-4-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide 1-[(4-chlorophenyl)methyl]-N-(2-methoxy-4-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 942009-41-8
VCID: VC4209703
InChI: InChI=1S/C20H16ClN3O5/c1-29-18-10-16(24(27)28)7-8-17(18)22-20(26)14-4-9-19(25)23(12-14)11-13-2-5-15(21)6-3-13/h2-10,12H,11H2,1H3,(H,22,26)
SMILES: COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=CN(C(=O)C=C2)CC3=CC=C(C=C3)Cl
Molecular Formula: C20H16ClN3O5
Molecular Weight: 413.81

1-[(4-chlorophenyl)methyl]-N-(2-methoxy-4-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

CAS No.: 942009-41-8

Cat. No.: VC4209703

Molecular Formula: C20H16ClN3O5

Molecular Weight: 413.81

* For research use only. Not for human or veterinary use.

1-[(4-chlorophenyl)methyl]-N-(2-methoxy-4-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide - 942009-41-8

Specification

CAS No. 942009-41-8
Molecular Formula C20H16ClN3O5
Molecular Weight 413.81
IUPAC Name 1-[(4-chlorophenyl)methyl]-N-(2-methoxy-4-nitrophenyl)-6-oxopyridine-3-carboxamide
Standard InChI InChI=1S/C20H16ClN3O5/c1-29-18-10-16(24(27)28)7-8-17(18)22-20(26)14-4-9-19(25)23(12-14)11-13-2-5-15(21)6-3-13/h2-10,12H,11H2,1H3,(H,22,26)
Standard InChI Key LZBXGWMWHRRIRY-UHFFFAOYSA-N
SMILES COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=CN(C(=O)C=C2)CC3=CC=C(C=C3)Cl

Introduction

Synthesis Methods

The synthesis of dihydropyridine derivatives generally involves multi-step organic synthesis techniques. These methods often require specific reagents and controlled reaction conditions to manage reactivity and selectivity. Common solvents used include dimethyl sulfoxide (DMSO) and acetonitrile.

Synthesis Steps:

  • Starting Materials: Typically involve aromatic amines, aldehydes, and other functionalized compounds.

  • Condensation Reactions: Forming the dihydropyridine ring often involves condensation reactions under acidic or basic conditions.

  • Functional Group Modifications: Introduction of specific functional groups (e.g., chlorophenyl, methoxy, nitrophenyl) may require additional steps such as alkylation, acylation, or nitration.

Potential Applications

Dihydropyridine derivatives are known for their pharmacological properties, particularly as calcium channel blockers, which are crucial in cardiovascular therapies. The presence of a nitrophenyl group may also suggest potential applications in areas requiring electron-withdrawing properties, such as in the development of new pharmaceuticals or materials.

Potential ApplicationDescription
Calcium Channel BlockersUseful in treating hypertension and other cardiovascular conditions.
Pharmaceutical DevelopmentThe unique functional groups may contribute to novel drug design.
Materials ScienceElectron-withdrawing groups can influence material properties.

Research Findings and Future Directions

While specific research findings on 1-[(4-chlorophenyl)methyl]-N-(2-methoxy-4-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide are not available, studies on similar compounds suggest that they could be valuable in drug development due to their structural diversity and potential bioactivity. Further research should focus on synthesizing this compound and evaluating its pharmacological effects, particularly in cardiovascular therapies.

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